molecular formula C17H12ClNO2 B2545683 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-01-3

1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone

Cat. No.: B2545683
CAS No.: 336188-01-3
M. Wt: 297.74
InChI Key: SRBMIVMWVLXGLC-UHFFFAOYSA-N
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Description

1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone is a chemical compound with the molecular formula C17H12ClNO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with indole derivatives under specific conditions. One common method includes the use of a base such as pyridine or triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone is unique due to its specific structural features and the presence of the 4-chlorobenzoyl group. This structural motif imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11(20)15-10-19(16-5-3-2-4-14(15)16)17(21)12-6-8-13(18)9-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMIVMWVLXGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324011
Record name 1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

336188-01-3
Record name 1-[1-(4-chlorobenzoyl)indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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